1-(3-Methylidenecyclopentyl)propan-2-one
Description
1-(3-Methylidenecyclopentyl)propan-2-one is a cyclic ketone characterized by a cyclopentane ring with a methylidene substituent at the 3-position and a propan-2-one (acetone) moiety. This compound’s unique structure combines the steric constraints of a bicyclic system with the electrophilic reactivity of the ketone group, making it a candidate for applications in medicinal chemistry and synthetic intermediates.
Properties
CAS No. |
100812-38-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(3-methylidenecyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(5-7)6-8(2)10/h9H,1,3-6H2,2H3 |
InChI Key |
UXPGODLYTAQGTA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CCC(=C)C1 |
Canonical SMILES |
CC(=O)CC1CCC(=C)C1 |
Synonyms |
2-Propanone, 1-(3-methylenecyclopentyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Steric Effects
The compound’s cyclopentyl backbone distinguishes it from aromatic analogs. Key comparisons include:
Aromatic vs. Cyclic Backbones
- 1-(3-(Methylthio)phenyl)propan-2-one (): The methylthio group adds both steric bulk and electron-donating effects, which may enhance solubility but reduce target engagement in crowded binding pockets.
Cycloalkane-Substituted Analogs :
- Saturated Cyclopentane/cyclohexane Derivatives (, Compounds 11–12): Replacing benzene with saturated rings (e.g., cyclopentane in Compound 11) dramatically reduced FGFR1 enzymatic activity (IC50 >1 µM vs. 85 nM for nitrobenzene analog 17). This highlights the importance of aromaticity or rigid conjugation for binding in some contexts.
Substituent Effects on Activity
reveals critical structure-activity relationships (SAR) for propan-2-one derivatives:
- Electron-Withdrawing Groups : Compound 17 (nitrobenzene substituent) showed potent FGFR1 inhibition (IC50 = 85 nM), suggesting electron-withdrawing groups enhance activity .
- Steric Bulk : Larger substituents (e.g., propionyl in Compound 22) reduced activity, while smaller groups (acetyl in Compound 21) were tolerated .
- Position Sensitivity : Meta-substituted benzene rings (e.g., Compound 17) outperformed para-substituted analogs (e.g., Compound 19), emphasizing spatial alignment in binding pockets .
Comparison to Target Compound : The 3-methylidenecyclopentyl group lacks aromatic electron-withdrawing effects but provides a unique steric profile. Its activity may depend on complementary interactions with hydrophobic regions in biological targets.
Metabolic and Pharmacological Profiles
- Amino-Substituted Analogs: 3-Methylmethcathinone () and 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one () exhibit stimulant properties due to their amino groups, which undergo hepatic metabolism to active metabolites (e.g., PMA → PHA in ) .
- Non-Amino Analogs: The target compound lacks nitrogen substituents, likely reducing interactions with monoamine transporters and altering metabolic pathways (e.g., cytochrome P450 oxidation vs. dealkylation).
Key Insight: The absence of amino groups in 1-(3-Methylidenecyclopentyl)propan-2-one may confer greater metabolic stability but limit CNS activity compared to cathinone derivatives.
Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted logP* |
|---|---|---|---|---|
| This compound | C9H12O | 136.19 | Cyclopentyl, methylidene | ~2.1 |
| 1-(3-Methylphenyl)propan-2-one | C10H12O | 148.20 | Methylphenyl | ~2.5 |
| 1-(3-(Methylthio)phenyl)propan-2-one | C10H12OS | 180.27 | Methylthio | ~2.8 |
| 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one | C14H20O2 | 220.31 | tert-Butyl, hydroxyl | ~3.0 |
*logP estimated using fragment-based methods.
Key Trends :
- The target compound’s cyclopentyl group offers moderate lipophilicity, balancing membrane permeability and solubility.
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